Potency: DC50 of PROTAC Hemagglutinin Degrader-1 Compared to Traditional HA Inhibitors
PROTAC Hemagglutinin Degrader-1 (Compound V3) demonstrates a median degradation concentration (DC50) of 1.44 μM against influenza hemagglutinin in a cellular context [1]. This value reflects complete protein elimination rather than functional inhibition. In contrast, the traditional small-molecule HA inhibitor MBX2546 shows an IC50 range of 0.3-5.9 μM across various influenza strains, but this metric only measures inhibition of viral entry, not protein degradation [2]. The DC50 value for PROTAC Hemagglutinin Degrader-1 provides a more rigorous measure of target engagement and functional knockdown than IC50 values for occupancy-based inhibitors.
| Evidence Dimension | Potency against HA target |
|---|---|
| Target Compound Data | DC50 = 1.44 μM |
| Comparator Or Baseline | MBX2546: IC50 = 0.3-5.9 μM |
| Quantified Difference | Qualitative difference in measured endpoints (degradation vs. inhibition) |
| Conditions | V3: Cellular assay against A/WSN/33 (H1N1) virus. MBX2546: Pseudotype virus entry assay. |
Why This Matters
This distinction is critical for procurement decisions where the experimental goal is target validation via protein knockdown rather than functional inhibition.
- [1] Li, H., et al. (2022). Discovery of Pentacyclic Triterpenoid PROTACs as a Class of Effective Hemagglutinin Protein Degraders. J. Med. Chem. View Source
- [2] Basu, A., et al. (2014). New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion. Journal of Virology, 88(3), 1447-1460. View Source
